Comprehensive Technical Guide: 4-Bromo-3-chloro-2-(trifluoromethyl)aniline
Comprehensive Technical Guide: 4-Bromo-3-chloro-2-(trifluoromethyl)aniline
This technical guide provides an in-depth analysis of 4-Bromo-3-chloro-2-(trifluoromethyl)aniline , a specialized halogenated aniline intermediate critical in modern medicinal chemistry for modulating lipophilicity and metabolic stability.
Part 1: Executive Summary & Strategic Significance
4-Bromo-3-chloro-2-(trifluoromethyl)aniline (CAS: 1805577-18-7 ) represents a high-value pharmacophore building block. Its structural uniqueness lies in the dense functionalization of the benzene ring, combining three distinct electron-withdrawing groups (EWG) with an electron-donating amino group.
Why this molecule matters:
-
Metabolic Blocking: The specific substitution pattern (2,3,4-trisubstituted) effectively blocks the most metabolically vulnerable sites on the phenyl ring (ortho and para to the amine), extending the half-life of drug candidates.
-
Orthogonal Reactivity: It offers three distinct handles for functionalization:
-
-NH₂ : Nucleophilic attack / Buchwald-Hartwig amination.
-
-Br : Highly reactive electrophile for Suzuki/Sonogashira couplings.
-
-Cl : A less reactive electrophile, allowing for sequential cross-coupling strategies (chemoselectivity).
-
-
Lipophilicity Modulation: The trifluoromethyl (-CF₃) and chloro groups significantly increase logP, enhancing membrane permeability for CNS-targeted therapies.
Part 2: Chemical Identity & Physiochemical Profile[1][2]
The following data consolidates the specific identity of the target compound. Due to its status as a specialized intermediate, some physiochemical properties are predicted based on structural analogs (QSAR models).
| Property | Data / Specification |
| Chemical Name | 4-Bromo-3-chloro-2-(trifluoromethyl)aniline |
| CAS Number | 1805577-18-7 |
| Molecular Formula | C₇H₄BrClF₃N |
| Molecular Weight | 274.47 g/mol |
| MDL Number | MFCD28144673 (Analogous) |
| Appearance | Off-white to pale brown solid (Predicted) |
| Melting Point | 52–56 °C (Predicted based on congeners) |
| Boiling Point | ~260 °C at 760 mmHg (Predicted) |
| Density | ~1.78 g/cm³ |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
Part 3: Synthetic Architecture & Protocol
Retrosynthetic Analysis
The most robust synthesis route leverages the strong directing effects of the amino group to install the bromine atom regioselectively.
Core Strategy: Electrophilic Aromatic Substitution (Bromination) of 3-chloro-2-(trifluoromethyl)aniline .
Mechanistic Insight (Regioselectivity):
-
The -NH₂ group at position 1 is a strong ortho, para-director.
-
The -CF₃ group at position 2 is a strong meta-director (deactivating), but steric bulk prevents substitution at position 3 (which is already occupied by Cl).
-
The -Cl group at position 3 is an ortho, para-director.
-
Convergence: Both the -NH₂ (para) and -Cl (ortho) groups electronically activate position 4. This synergistic directing effect ensures high regioselectivity for the 4-bromo product over the 6-bromo isomer.
Visualized Synthesis Workflow (Graphviz)
Figure 1: Regioselective bromination pathway driven by synergistic directing effects of amino and chloro substituents.
Experimental Protocol: Bromination
Objective: Synthesis of 4-Bromo-3-chloro-2-(trifluoromethyl)aniline on a 10g scale.
Materials:
-
3-Chloro-2-(trifluoromethyl)aniline (10.0 g, 51.1 mmol)
-
N-Bromosuccinimide (NBS) (9.55 g, 53.7 mmol, 1.05 eq)
-
Acetonitrile (MeCN) (100 mL) or DMF (50 mL)
-
Ammonium Acetate (0.1 eq, optional catalyst)
Step-by-Step Methodology:
-
Dissolution: Charge a 250 mL round-bottom flask with 3-chloro-2-(trifluoromethyl)aniline and MeCN. Stir until fully dissolved.
-
Controlled Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 30 minutes. Note: Exothermic reaction; controlling temperature prevents poly-bromination.
-
Reaction Monitoring: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1) or LC-MS until the starting material is <1%.
-
Quenching: Dilute the reaction mixture with water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Work-up: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude solid is often sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Part 4: Medicinal Chemistry Applications (SAR)
This scaffold is particularly valuable in "Lead Optimization" phases.
The "Magic Methyl" Effect of CF₃
Replacing a methyl group or hydrogen with a trifluoromethyl group (at position 2) often improves metabolic stability by blocking cytochrome P450 oxidation sites. In this molecule, the CF₃ group also induces a significant dipole, altering the pKa of the aniline nitrogen, which can optimize binding affinity in enzyme pockets.
Chemoselective Cross-Coupling Logic
The presence of both Bromine and Chlorine allows for sequential functionalization.
Figure 2: Sequential cross-coupling strategy leveraging the reactivity difference between Aryl-Br and Aryl-Cl bonds.
Part 5: Handling & Safety Protocols
Hazard Classification (GHS):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4.
-
Target Organ Toxicity: Respiratory irritation.
Self-Validating Safety System:
-
Engineering Controls: Always handle within a certified fume hood. The high halogen content suggests potential volatility and toxicity.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Spill Management: Do not wash into drains.[3] Adsorb with inert material (vermiculite) and dispose of as halogenated organic waste.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases (potential for benzyne formation or violent oxidation).
References
-
ChemSRC . (2025).[4] 4-Bromo-3-chloro-2-(trifluoromethyl)aniline CAS 1805577-18-7 Entry. Retrieved from [Link]
-
PubChem . (2025). Compound Summary for 3-Chloro-2-(trifluoromethyl)aniline (Precursor). National Library of Medicine. Retrieved from [Link]
